molecular formula C26H22N4O4 B11065301 8,10-diamino-7-(3,4,5-trimethoxyphenyl)-7H-benzo[7,8]chromeno[2,3-b]pyridine-9-carbonitrile

8,10-diamino-7-(3,4,5-trimethoxyphenyl)-7H-benzo[7,8]chromeno[2,3-b]pyridine-9-carbonitrile

Cat. No.: B11065301
M. Wt: 454.5 g/mol
InChI Key: PMCIMURLCYPWOS-UHFFFAOYSA-N
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Description

8,10-DIAMINO-7-(3,4,5-TRIMETHOXYPHENYL)-7H-BENZO[7,8]CHROMENO[2,3-B]PYRIDIN-9-YL CYANIDE is a complex organic compound featuring a benzochromeno-pyridinyl core with multiple functional groups, including amino, trimethoxyphenyl, and cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-DIAMINO-7-(3,4,5-TRIMETHOXYPHENYL)-7H-BENZO[7,8]CHROMENO[2,3-B]PYRIDIN-9-YL CYANIDE typically involves multi-step organic reactions. The process begins with the formation of the benzochromeno-pyridinyl core, followed by the introduction of the trimethoxyphenyl group and the cyanide group. Common reagents used in these reactions include various amines, methoxy-substituted benzaldehydes, and cyanide sources. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

8,10-DIAMINO-7-(3,4,5-TRIMETHOXYPHENYL)-7H-BENZO[7,8]CHROMENO[2,3-B]PYRIDIN-9-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups at the amino or cyanide positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development, particularly in areas such as cancer and infectious diseases.

    Industry: Its unique properties may make it useful in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 8,10-DIAMINO-7-(3,4,5-TRIMETHOXYPHENYL)-7H-BENZO[7,8]CHROMENO[2,3-B]PYRIDIN-9-YL CYANIDE involves its interaction with molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or modulating their activity. The amino and cyanide groups may also contribute to the compound’s bioactivity by forming specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout activity.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.

Uniqueness

8,10-DIAMINO-7-(3,4,5-TRIMETHOXYPHENYL)-7H-BENZO[7,8]CHROMENO[2,3-B]PYRIDIN-9-YL CYANIDE is unique due to its combination of functional groups and its benzochromeno-pyridinyl core. This structural complexity may confer unique bioactivity and chemical reactivity compared to other compounds with similar functional groups .

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

13,15-diamino-11-(3,4,5-trimethoxyphenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile

InChI

InChI=1S/C26H22N4O4/c1-31-18-10-14(11-19(32-2)24(18)33-3)20-16-9-8-13-6-4-5-7-15(13)23(16)34-26-21(20)22(28)17(12-27)25(29)30-26/h4-11,20H,1-3H3,(H4,28,29,30)

InChI Key

PMCIMURLCYPWOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C=C3)OC5=C2C(=C(C(=N5)N)C#N)N

Origin of Product

United States

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